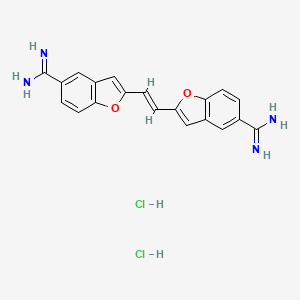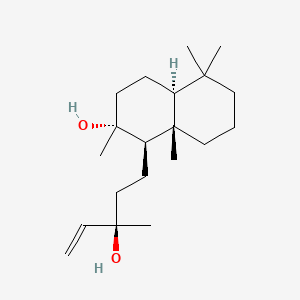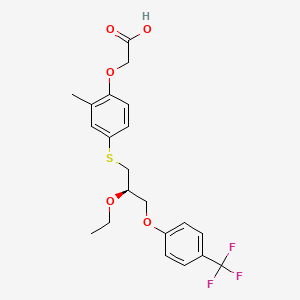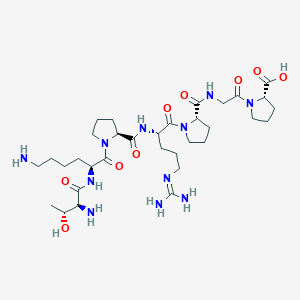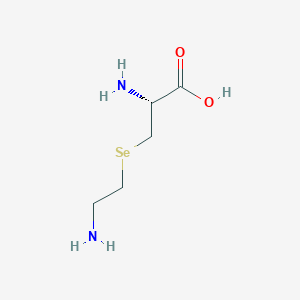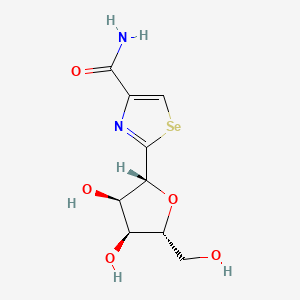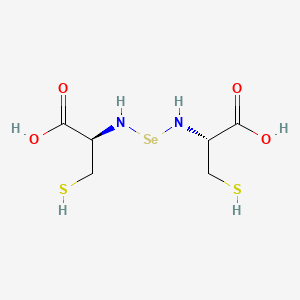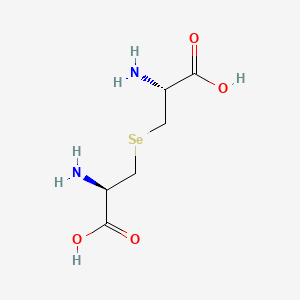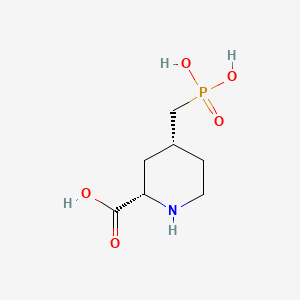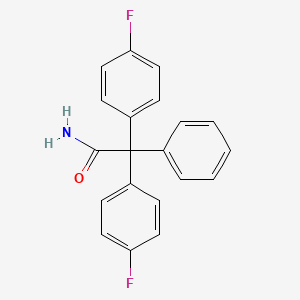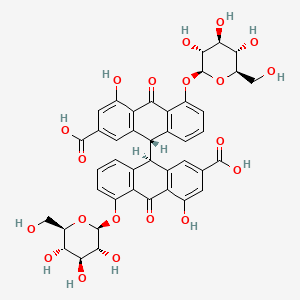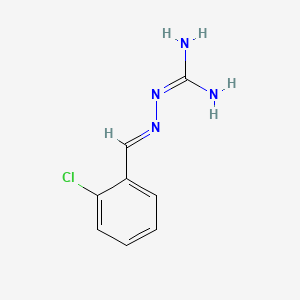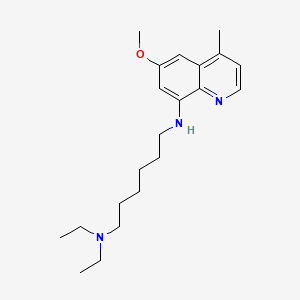
Sitamaquine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is currently under development by the Walter Reed Army Institute in collaboration with GlaxoSmithKline for the potential treatment of visceral leishmaniasis . This compound has shown promise in clinical trials and is being investigated for its efficacy and safety in treating this parasitic disease.
Preparation Methods
The synthesis of sitamaquine involves several steps, starting with the preparation of the quinoline core. The synthetic route typically includes the following steps:
Formation of the Quinoline Core: This involves the cyclization of an appropriate precursor to form the quinoline ring.
Substitution Reactions: Introduction of the amino group at the 8-position of the quinoline ring.
Alkylation: Addition of the hexylamine side chain to the amino group.
Methoxylation: Introduction of the methoxy group at the 6-position of the quinoline ring.
Chemical Reactions Analysis
Sitamaquine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinoline derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the 8-amino position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. The major products formed from these reactions are various substituted quinoline derivatives.
Scientific Research Applications
Sitamaquine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound for studying the reactivity of quinoline derivatives.
Biology: It is used to study the mechanisms of action of antileishmanial drugs.
Medicine: this compound is being investigated for its potential to treat visceral leishmaniasis, a severe parasitic disease.
Industry: This compound is used in the development of new antileishmanial drugs and formulations.
Mechanism of Action
The exact mechanism of action of sitamaquine is not completely understood. it is believed to inhibit heme polymerase activity, leading to the accumulation of free heme, which is toxic to the parasites . This compound interacts with the phospholipid anionic polar head groups and acyl chains to insert within biological membranes and accumulates rapidly in the Leishmania cytosol according to a sterol-independent process . The rapid efflux of this compound observed is related to an energy-dependent mechanism .
Comparison with Similar Compounds
Sitamaquine is unique among antileishmanial drugs due to its oral activity and relatively low toxicity. Similar compounds include:
Amphotericin B: A polyene antifungal used to treat leishmaniasis but has higher toxicity.
Miltefosine: An oral drug used to treat leishmaniasis, but its efficacy varies by region.
Pentamidine: An antiprotozoal medication used to treat leishmaniasis, but it requires parenteral administration.
This compound’s uniqueness lies in its oral administration and promising results in clinical trials with lower adverse effects compared to other treatments.
Properties
Key on ui mechanism of action |
The mechanism of plasmodicidal action of sitamaquine is not completely understood. Like other quinoline derivatives, it is thought to inhibit heme polymerase activity. This results in accumulation of free heme, which is toxic to the parasites. |
|---|---|
CAS No. |
57695-04-2 |
Molecular Formula |
C21H33N3O |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
N',N'-diethyl-N-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine |
InChI |
InChI=1S/C21H33N3O/c1-5-24(6-2)14-10-8-7-9-12-22-20-16-18(25-4)15-19-17(3)11-13-23-21(19)20/h11,13,15-16,22H,5-10,12,14H2,1-4H3 |
InChI Key |
RVAKDGYPIVSYEU-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC |
Canonical SMILES |
CCN(CC)CCCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC |
Appearance |
Solid powder |
Key on ui other cas no. |
57695-04-2 5330-29-0 |
Pictograms |
Corrosive; Acute Toxic; Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
5330-29-0 (di-hydrochloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
8-((6-(diethylamino)hexyl)amino)-6-methoxy-4-methylquinoline 8-(6-diethylaminohexylamino)-6-methoxy-4-methylquinoline dihydrochloride 8-aminoquinoline 8-quinolinamine N,N-diethyl-N'-(6-methoxy-4-methyl-8-quinolinyl)-1,6- hexanediamine sitamaquine WR 006026 WR 6026 WR-006026 WR-6026 WR006026 WR6026 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


